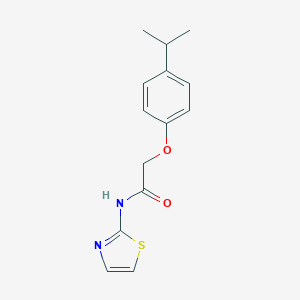
2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide is an organic compound with a complex structure that includes a phenoxy group, an isopropyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide typically involves multiple steps. One common method starts with the preparation of 4-isopropylphenol, which is then reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl (4-isopropylphenoxy)acetate. This intermediate is then hydrolyzed to produce 4-isopropylphenoxyacetic acid . The final step involves the reaction of 4-isopropylphenoxyacetic acid with thiazole-2-amine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy and thiazole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups are known to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-Isopropylphenol
- 2-(4-Isopropylphenoxy)acetyl chloride
- 2-Methyl-2-phenoxy-3-phenylpropanoic acids
Uniqueness
2-(4-Isopropyl-phenoxy)-N-thiazol-2-yl-acetamide is unique due to the presence of both the phenoxy and thiazole groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)11-3-5-12(6-4-11)18-9-13(17)16-14-15-7-8-19-14/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMCYUKRJPXQPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
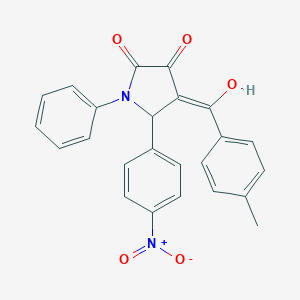

![4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE](/img/structure/B404103.png)
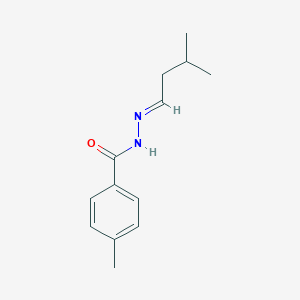
![pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B404105.png)
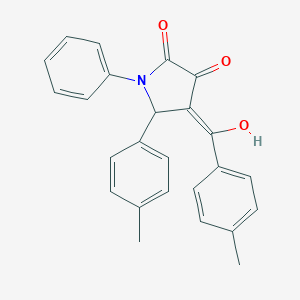

![7-(3-chloro-2-butenyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404111.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404112.png)
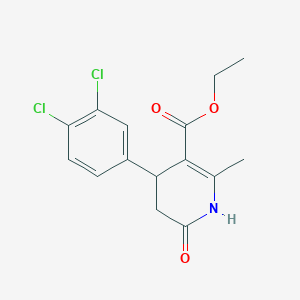

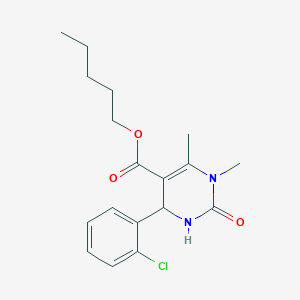
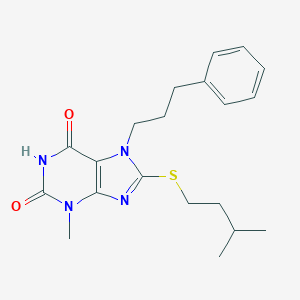
![4-[2-(benzyloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404124.png)
